N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Overview
Description
N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine is a compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 2-fluorobenzaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring. Another approach involves the use of 2-aminothiophenol and 2-fluorobenzoyl chloride in the presence of a base to facilitate the cyclization reaction .
Industrial production methods for benzothiazole derivatives often involve green chemistry approaches, such as the use of microwave irradiation or one-pot multicomponent reactions to improve yield and reduce environmental impact .
Chemical Reactions Analysis
N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting kinases and other enzymes involved in disease pathways.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets. One of the primary targets is mitogen-activated protein kinase 14 (MAPK14), which plays a role in various cellular processes, including inflammation and cell proliferation . The compound binds to the active site of MAPK14, inhibiting its activity and thereby modulating downstream signaling pathways.
Comparison with Similar Compounds
N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:
2-arylbenzothiazoles: These compounds have similar structural features but differ in their substituents at the 2-position, leading to variations in biological activity and applications.
Imidazo[2,1-b][1,3]benzothiazoles: These derivatives are studied for their anticancer and radiosensitizing properties, highlighting the diverse potential of benzothiazole scaffolds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-22-12-7-8-13-11(10-12)6-9-16-17(13)21-18(23-16)20-15-5-3-2-4-14(15)19/h2-5,7-8,10H,6,9H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNDVHBFSPHSPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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